
Ganglioside GD3 (disodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ganglioside GD3 (disodium salt) is a glycosphingolipid that contains two sialic acid residues. It is a member of the ganglioside family, which are complex lipids found predominantly in the nervous system. Gangliosides play crucial roles in cell-cell communication, cell signaling, and modulation of membrane proteins and ion channels . Ganglioside GD3 is particularly notable for its involvement in various biological processes, including apoptosis and cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions: Ganglioside GD3 is synthesized by the addition of two sialic acid residues to lactosylceramide. This process involves the action of glycosyl- and sialyltransferases . The synthetic route typically includes the following steps:
Formation of Lactosylceramide: This is achieved through the glycosylation of ceramide with lactose.
Addition of Sialic Acid Residues: Sialyltransferases catalyze the transfer of sialic acid residues to lactosylceramide, forming ganglioside GD3.
Industrial Production Methods: Industrial production of ganglioside GD3 often involves extraction from natural sources, such as bovine brain, followed by purification processes. The compound is then converted to its disodium salt form for stability and solubility .
化学反应分析
Types of Reactions: Ganglioside GD3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residues, affecting the compound’s biological activity.
Reduction: Reduction reactions can alter the ceramide backbone, impacting the overall structure and function.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized sialic acid derivatives, while reduction can produce modified ceramide structures .
科学研究应用
Ganglioside GD3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosphingolipid chemistry and biosynthesis.
Biology: Plays a role in cell signaling, apoptosis, and cell proliferation.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting melanoma cells.
Industry: Utilized in the development of therapeutic agents and as a biochemical research tool.
作用机制
Ganglioside GD3 exerts its effects through several mechanisms:
Apoptosis Induction: It induces apoptosis in certain cancer cells by disrupting mitochondrial membrane potential and activating caspase enzymes.
Cell Signaling: It interacts with cell surface receptors and modulates signaling pathways involved in cell proliferation and survival.
Immune Modulation: Ganglioside GD3 can influence immune responses by affecting the function of antigen-presenting cells and T cells.
相似化合物的比较
Ganglioside GD3 is unique among gangliosides due to its specific structure and biological activities. Similar compounds include:
属性
分子式 |
C70H123N3Na2O29 |
|---|---|
分子量 |
1516.7 g/mol |
IUPAC 名称 |
disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1 |
InChI 键 |
LGRBZCLULGFXOD-DQMMGUQESA-L |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



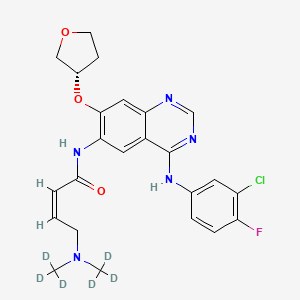

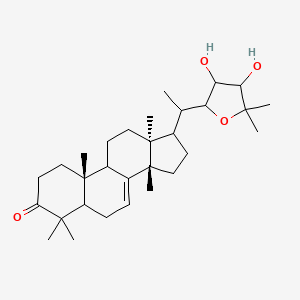
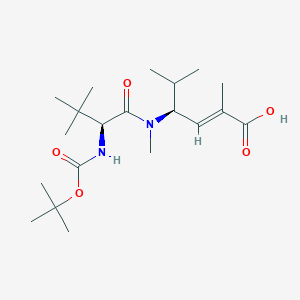

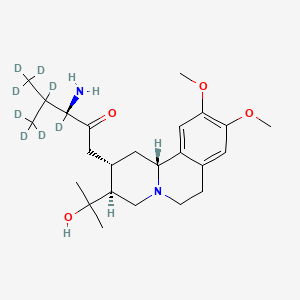
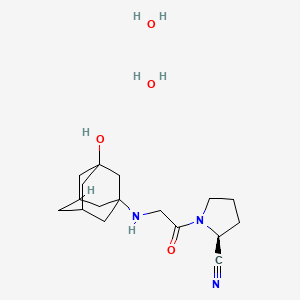
![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)
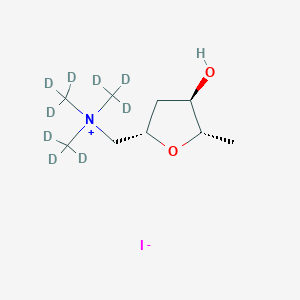



![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
